molecular formula C25H25ClN2O4 B5212526 4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide

4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide

Cat. No. B5212526
M. Wt: 452.9 g/mol
InChI Key: JVJNKKAGQMETEG-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as Fasudil, and it is a potent inhibitor of Rho-kinase, an enzyme that plays a crucial role in regulating smooth muscle contraction and cell migration.

Scientific Research Applications

Fasudil has been extensively studied for its potential applications in the treatment of various medical conditions such as cerebral vasospasm, pulmonary hypertension, and stroke. It has been shown to improve blood flow to the brain by inhibiting the contraction of smooth muscle cells in the blood vessels. Fasudil has also been studied for its potential to prevent the formation of blood clots and reduce inflammation in the body.

Mechanism of Action

Fasudil works by inhibiting the activity of Rho-kinase, an enzyme that plays a crucial role in regulating smooth muscle contraction and cell migration. When Rho-kinase is inhibited, the contraction of smooth muscle cells is reduced, leading to vasodilation and improved blood flow. Fasudil also inhibits the formation of blood clots by reducing platelet aggregation and preventing the activation of coagulation factors.
Biochemical and Physiological Effects:
Fasudil has been shown to have several biochemical and physiological effects in the body. It reduces the levels of inflammatory cytokines, such as TNF-α and IL-6, and increases the levels of anti-inflammatory cytokines, such as IL-10. Fasudil also reduces oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Fasudil has been shown to improve cognitive function and reduce the risk of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Fasudil has several advantages for lab experiments, including its high potency and selectivity for Rho-kinase inhibition. It is also relatively easy to synthesize and purify. However, Fasudil has some limitations, including its low solubility in water and its potential to cause toxicity at high doses.

Future Directions

There are several future directions for research on Fasudil. One area of research is the development of new formulations of Fasudil that have improved solubility and bioavailability. Another area of research is the identification of new targets for Fasudil, such as other enzymes involved in smooth muscle contraction and cell migration. Additionally, Fasudil has been shown to have potential applications in the treatment of cancer and autoimmune diseases, and further research is needed to explore these applications.

Synthesis Methods

Fasudil can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-chlorobenzaldehyde with furfurylamine to form 4-chlorophenylfurfurylamine. The second step involves the reaction of 4-chlorophenylfurfurylamine with butoxyacetyl chloride to form 4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide. The final step involves the purification of the compound using chromatography techniques.

properties

IUPAC Name

4-butoxy-N-[(E)-1-(4-chlorophenyl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O4/c1-2-3-14-31-21-12-8-19(9-13-21)24(29)28-23(16-18-6-10-20(26)11-7-18)25(30)27-17-22-5-4-15-32-22/h4-13,15-16H,2-3,14,17H2,1H3,(H,27,30)(H,28,29)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJNKKAGQMETEG-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[(E)-1-(4-chlorophenyl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.